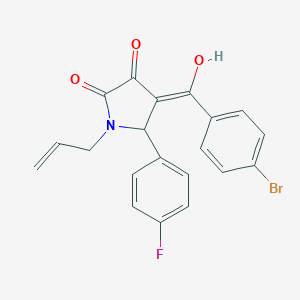
5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of drugs for various diseases. This compound has been found to exhibit promising pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. For instance, 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to activate the AMPK pathway, which is involved in the regulation of glucose metabolism and energy homeostasis.
Biochemical and physiological effects:
5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects. For instance, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. This compound has also been found to induce apoptosis and inhibit cell proliferation in cancer cells, which are involved in the regulation of cell growth and survival. Furthermore, 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to enhance insulin secretion and improve glucose uptake in insulin-resistant cells, which are involved in the regulation of glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to exhibit multiple pharmacological activities. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic effects, which makes it a versatile compound for various research applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step reaction sequence involved in the synthesis of this compound makes it a challenging compound to produce in large quantities.
Direcciones Futuras
There are several future directions for the research of 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One of the future directions is to explore the potential of this compound in the development of drugs for various diseases, including cancer, diabetes, and inflammation. Another future direction is to investigate the mechanism of action of this compound in more detail, which could provide insights into the signaling pathways involved in its pharmacological effects. Furthermore, future research could focus on optimizing the synthesis method of 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one to improve its yield and purity.
Métodos De Síntesis
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step reaction sequence. The starting materials for this synthesis are 4-fluorobenzaldehyde, 2-thiophene carboxylic acid, and 2-aminoacetophenone. The reaction involves the condensation of these starting materials in the presence of a suitable catalyst and solvent. The resulting product is then subjected to various purification techniques, including recrystallization, chromatography, and spectroscopic analysis, to obtain a pure form of 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in the development of drugs for various diseases. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic effects. The anti-inflammatory effect of 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. The anti-cancer effect of this compound has been attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells. The anti-diabetic effect of 5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been attributed to its ability to enhance insulin secretion and improve glucose uptake in insulin-resistant cells.
Propiedades
Fórmula molecular |
C15H10FNO3S |
|---|---|
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C15H10FNO3S/c16-9-5-3-8(4-6-9)12-11(14(19)15(20)17-12)13(18)10-2-1-7-21-10/h1-7,12,19H,(H,17,20) |
Clave InChI |
VIFVMQKEGMVZOB-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)NC2C3=CC=C(C=C3)F)O |
SMILES canónico |
C1=CSC(=C1)C(=O)C2=C(C(=O)NC2C3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282249.png)
![1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282250.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282251.png)
![1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282252.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282253.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282256.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282257.png)


![methyl 4-(3-benzoyl-4-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate](/img/structure/B282264.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282265.png)
![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282266.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282269.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282271.png)